(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1R,2R,4R)-5,5-Difluorobicyclo[221]heptan-2-ol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol typically involves difluoromethylation processes. Recent advances in difluoromethylation have enabled the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These processes often utilize metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been developed to construct C(sp³)–CF₂H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using novel non-ozone depleting difluorocarbene reagents . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable bonds with various biomolecules, potentially altering their function and activity . The specific pathways involved depend on the context of its application, such as its role in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Difluoromethylated Proteins: These proteins have been modified to include difluoromethyl groups, enhancing their stability and reactivity.
Uniqueness
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol is unique due to its specific bicyclic structure and the presence of both fluorine atoms and a hydroxyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(1R,2R,4R)-5,5-difluorobicyclo[2.2.1]heptan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)3-4-1-5(7)2-6(4)10/h4-6,10H,1-3H2/t4-,5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBAAFCUCTYCO-HSUXUTPPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CC2(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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